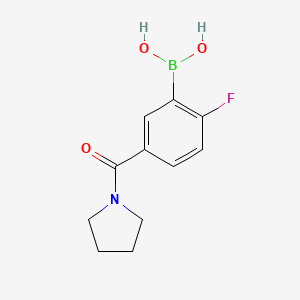
(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
説明
(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BFNO3 and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cancer therapy. This compound's unique structural features, including the fluorine atom and the pyrrolidine-1-carbonyl group, enhance its interaction with biological targets, making it a valuable candidate for further research.
- IUPAC Name : 2-Fluoro-5-(pyrrolidine-1-carbonyl)phenylboronic acid
- Molecular Formula : C₁₁H₁₃BFNO₃
- Melting Point : 146–148 °C
- CAS Number : 874289-42-6
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom can increase the compound's binding affinity, while the pyrrolidine moiety may modulate its reactivity. This dual action allows it to influence various biochemical pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes. The unique structure of this compound may enhance its specificity and potency against target enzymes. For example, studies have shown that similar compounds exhibit IC50 values in the nanomolar range against specific kinases and proteases, suggesting that this compound could exhibit comparable or superior activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The following table summarizes relevant findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HCT116 (colon cancer) | 0.64 | Induction of apoptosis |
| Study B | KMS-12 BM (multiple myeloma) | 1.4 | Cell cycle arrest |
| Study C | FaDu (hypopharyngeal cancer) | 0.8 | Apoptosis via mitochondrial pathway |
Case Studies
- Study A : In a preclinical study involving HCT116 cells, this compound was shown to effectively inhibit tumor growth in xenograft models, with significant reductions in tumor size observed after treatment over several weeks.
- Study B : Another investigation focused on KMS-12 BM cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways, highlighting its potential as an effective treatment for multiple myeloma.
- Study C : Research on FaDu cells indicated that this compound could trigger mitochondrial-mediated apoptosis, suggesting a mechanism that could be exploited for therapeutic benefits in head and neck cancers.
特性
IUPAC Name |
[2-fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-4-3-8(7-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWFRPUCEBPJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660202 | |
| Record name | [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-42-6 | |
| Record name | B-[2-Fluoro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















